Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3S/c1-3-4-14-6-5(10)8(11)15-7(6)9(12)13-2/h1H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUMNISVFKLWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Cl)Cl)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichlorothiophene-2-carboxylic acid and propargyl alcohol.
Esterification: The carboxylic acid group of 4,5-dichlorothiophene-2-carboxylic acid is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Alkylation: The resulting methyl ester is then subjected to alkylation with propargyl alcohol in the presence of a base, such as potassium carbonate, to introduce the prop-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts for Sonogashira coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiophene derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The prop-2-yn-1-yloxy group can facilitate interactions with specific binding sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Notes
Substituent Impact : Chlorine atoms increase stability but may hinder solubility; propargyl groups offer modular reactivity.
Synthesis Challenges : Propargyl ether installation may require careful optimization to avoid side reactions.
Data Gaps: Limited evidence on the target compound’s exact synthesis and biological activity necessitates further studies.
Q & A
Q. What are the optimized synthetic routes for Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate, and how can purity be ensured?
Methodological Answer: Synthesis of thiophene carboxylates typically involves multi-step protocols. For example, analogous compounds like ethyl 4-(4-chlorophenyl)-5-methyl derivatives are synthesized via sequential halogenation, alkoxylation, and esterification steps . Key steps include:
- Halogenation: Introduce chlorine substituents at positions 4 and 5 using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (0–5°C) to avoid over-substitution.
- Alkoxylation: React the intermediate with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base (e.g., K₂CO₃) to install the propargyloxy group.
- Esterification: Use methyl chloroformate or methanol/H₂SO₄ for ester formation.
Purity Assurance: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Comprehensive characterization requires:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., propargyloxy protons at δ 2.5–3.0 ppm, ester carbonyl at ~165 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy: Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .
- Elemental Analysis: Ensure C/H/N/S ratios align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the propargyloxy group in this compound?
Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map Electron Density: Identify nucleophilic/electrophilic sites. The propargyloxy group’s triple bond may exhibit π-electron deficiency, making it prone to cycloaddition reactions.
- Reactivity Simulations: Model interactions with biological targets (e.g., enzymes) or chemical reagents (e.g., azides for click chemistry). Compare with experimental results to validate predictions .
Q. How should researchers design experiments to evaluate its anti-inflammatory potential?
Methodological Answer: Adopt protocols from structurally similar thiophene derivatives :
- In Vitro Assays:
- COX-1/COX-2 Inhibition: Use enzyme immunoassays (EIAs) to measure IC₅₀ values.
- Cytokine Suppression: Test IL-6/TNF-α reduction in LPS-stimulated macrophages (RAW 264.7 cells).
- In Vivo Models:
- Carrageenan-Induced Paw Edema: Administer the compound (10–50 mg/kg) and measure edema reduction over 6 hours.
- Histopathology: Assess tissue samples for neutrophil infiltration and necrosis.
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or structural analogies. Address this by:
- Dose-Response Repetition: Conduct triplicate experiments with positive controls (e.g., indomethacin for anti-inflammatory assays).
- Structure-Activity Relationship (SAR) Analysis: Compare results with methyl/ethyl ester analogs to isolate the propargyloxy group’s role. For example, ethyl esters with propargyloxy groups showed enhanced activity in anti-inflammatory models .
- Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
Q. What strategies optimize the compound’s stability under storage conditions?
Methodological Answer: Thiophene esters are prone to hydrolysis and oxidation. Stabilization methods include:
- Storage Conditions: Keep at –20°C in amber vials under argon. Avoid aqueous solvents (use anhydrous DMSO for stock solutions).
- Lyophilization: For long-term storage, lyophilize the compound and store with desiccants.
- Stability Monitoring: Perform periodic HPLC checks (every 3 months) to detect degradation products .
Q. How can researchers investigate its potential as a kinase inhibitor?
Methodological Answer: Leverage kinase profiling assays:
- Kinase Panel Screening: Use a commercial panel (e.g., Eurofins KinaseProfiler) to test inhibition against 100+ kinases at 1 µM concentration.
- ATP-Competitive Binding: Perform kinetic assays (e.g., ADP-Glo™) to determine inhibition mode (IC₅₀, Kᵢ).
- Molecular Docking: Align the compound with kinase X-ray structures (e.g., PDB entries) to predict binding poses. Propargyloxy groups may occupy hydrophobic pockets in kinases like JAK3 .
Q. What are the ecological implications of its synthesis byproducts?
Methodological Answer: Assess environmental risks using OECD guidelines:
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀). Chlorinated thiophenes often show moderate toxicity (LC₅₀ ~10 mg/L) .
- Biodegradability: Use OECD 301F (manometric respirometry) to measure biodegradation over 28 days. Propargyloxy groups may reduce biodegradability due to steric hindrance .
- Bioaccumulation Potential: Calculate logP (e.g., XlogP ~3.5) to estimate BCF (bioaccumulation factor). Values >1,000 indicate high risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
